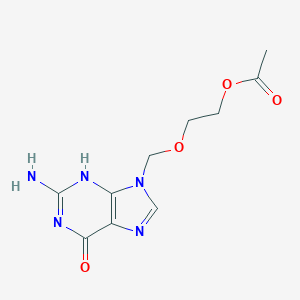

Acyclovir Acetate

Description

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHAXLGAKQREIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145470 | |

| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102728-64-3 | |

| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Acetoxyethoxymethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-(2-ACETOXYETHOXYMETHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y16CE349S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Acyclovir Acetate: A Technical Guide for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Acyclovir Acetate

This technical guide provides a comprehensive overview of the synthesis of this compound, a key prodrug of the antiviral agent acyclovir, intended for research and development purposes. Acyclovir, while potent against herpes viruses, exhibits limited oral bioavailability. The synthesis of its acetate ester is a strategic approach to enhance its lipophilicity and improve its pharmacokinetic profile. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and includes workflow diagrams to illustrate the reaction pathways.

Core Synthesis Strategies

The synthesis of this compound for research applications can be approached through two primary routes: the direct selective O-acylation of acyclovir or the synthesis of a diacetylated intermediate followed by selective deacetylation. The latter is often favored due to better control over the regioselectivity of the acylation reaction.

A prevalent method involves the initial synthesis of N²,O-diacetylacyclovir from guanine or guanosine.[1][2] This intermediate is then selectively deacetylated to yield the desired O-acetyl acyclovir (this compound). Alternative "green" synthesis approaches have also been developed for the synthesis of acyclovir esters, employing milder conditions and yielding high conversions.[3]

Experimental Protocols

The following sections provide detailed experimental protocols for key synthesis steps.

Protocol 1: Synthesis of N²,O-Diacetylacyclovir from Guanine

This protocol is adapted from established methods for the synthesis of acyclovir intermediates.[1][2]

Materials:

-

Guanine

-

Acetic anhydride

-

p-Toluenesulfonic acid (p-TsOH)

-

2-Oxa-1,4-butanediol diacetate

-

Toluene

-

40% aqueous methylamine solution

Procedure:

-

Acetylation of Guanine: A mixture of guanine, acetic anhydride, and a catalytic amount of p-TsOH is heated.

-

Condensation: To the resulting N,N'-diacetylguanine, 2-oxa-1,4-butanediol diacetate and toluene are added. The mixture is heated to facilitate the condensation reaction, forming N²,O-diacetylacyclovir.

-

Work-up: The reaction mixture is cooled, and the crude N²,O-diacetylacyclovir is isolated.

Protocol 2: Selective Deacetylation to this compound

This protocol outlines the selective removal of the N-acetyl group from N²,O-diacetylacyclovir.

Materials:

-

N²,O-diacetylacyclovir

-

Methanol

-

Triethylamine or Sodium methoxide

Procedure:

-

The synthesized N²,O-diacetylacyclovir is dissolved in methanol.

-

A mild base, such as triethylamine or a controlled amount of sodium methoxide, is added to the solution.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material and the formation of the desired product.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 3: "Green" Synthesis of Acyclovir Esters

This protocol is a general method for the synthesis of acyclovir esters, which can be adapted for the synthesis of this compound using acetic anhydride.[3]

Materials:

-

Acyclovir

-

Acetic anhydride

-

Dimethyl sulfoxide (DMSO) or no solvent

Procedure:

-

In DMSO: Acyclovir and acetic anhydride are mixed in DMSO at 30°C for approximately 10 minutes. The product is then precipitated by the addition of water and collected by filtration.

-

Solvent-Free: Acyclovir and acetic anhydride (in a 1:1 molar ratio) are heated at 65°C for about 30 minutes with stirring. The resulting product can be used directly or purified further.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for acyclovir esters.

| Parameter | Value | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |

| Reactants | Acyclovir, Acid Anhydride | [3] |

| Reaction Time | 10 minutes | [3] |

| Temperature | 30°C | [3] |

| Yield | >95% | [3] |

Table 1: Green Synthesis of Acyclovir Esters in DMSO.

| Parameter | Value | Reference |

| Condition | Solvent-Free | [3] |

| Reactants | Acyclovir, Acid Anhydride (1:1 molar ratio) | [3] |

| Reaction Time | 30 minutes | [3] |

| Temperature | 65°C | [3] |

| Yield | >98% (for dodecanoate and tetradecanoate) | [3] |

Table 2: Solvent-Free Synthesis of Acyclovir Esters.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

References

Acyclovir Acetate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir, a synthetic purine nucleoside analogue, remains a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its efficacy lies in a highly selective mechanism of action that preferentially targets virus-infected cells, minimizing toxicity to the host. This technical guide provides a comprehensive overview of the in vitro mechanism of action of acyclovir acetate, detailing its molecular activation pathway, its interaction with viral enzymes, and the methods used to quantify its antiviral activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antiviral drug discovery and development.

Core Mechanism of Action: A Selective Activation Cascade

Acyclovir is a prodrug that requires a series of phosphorylation events to become its active form, acyclovir triphosphate (ACV-TP). This activation process is the key to its selectivity.[1]

1.1. Initial Monophosphorylation by Viral Thymidine Kinase:

The first and rate-limiting step in the activation of acyclovir is its conversion to acyclovir monophosphate (ACV-MP). This reaction is catalyzed by a virus-encoded thymidine kinase (TK).[2] The viral TK has a much higher affinity for acyclovir as a substrate compared to the host cell's TK.[3] This preferential phosphorylation means that acyclovir is primarily activated in cells that are infected with the virus, laying the foundation for its selective toxicity.[3][4] In uninfected cells, acyclovir remains largely in its inactive state.[5]

1.2. Subsequent Phosphorylation by Host Cell Kinases:

Once ACV-MP is formed, host cell kinases, specifically guanylate kinase, further phosphorylate it to acyclovir diphosphate (ACV-DP). Cellular enzymes then complete the activation by converting ACV-DP to the active acyclovir triphosphate (ACV-TP). The concentration of ACV-TP in HSV-infected cells can be 40 to 100 times greater than in uninfected cells.[6]

Molecular Interactions and Inhibition of Viral Replication

The active ACV-TP potently and selectively inhibits viral DNA replication through a dual mechanism:

2.1. Competitive Inhibition of Viral DNA Polymerase:

ACV-TP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[7] The structure of ACV-TP mimics that of dGTP, allowing it to bind to the active site of the viral DNA polymerase.

2.2. DNA Chain Termination:

Upon incorporation into the growing viral DNA strand, acyclovir acts as a chain terminator.[7] Acyclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting further elongation of the DNA chain.[5] The viral DNA polymerase binds strongly to the acyclovir-terminated template, leading to its inactivation.[4][6]

Quantitative Data on Acyclovir's In Vitro Activity

The in vitro potency of acyclovir is quantified by several key parameters, including the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the virus strain, cell line, and assay conditions.

Table 1: In Vitro IC50 Values of Acyclovir Against Herpes Simplex Virus (HSV)

| Virus Strain | Cell Line | IC50 (µM) | Reference |

| HSV-1 | - | 0.85 | [8] |

| HSV-2 | - | 0.86 | [8] |

| HSV-1 (Keratinocytes) | Human | 67.7 ± 18.2 | [9] |

| HSV-1 (Fibroblasts) | Human | 0.40 ± 0.2 | [9] |

| HSV-1 (Vero cells) | Monkey Kidney | 1.14 ± 0.2 | [9] |

| Acyclovir-resistant HSV-1 | - | >160 | [10] |

| Wild-type HSV | - | <1.0 | [10] |

Table 2: Inhibition Constants (Ki) of Acyclovir Triphosphate (ACV-TP) for DNA Polymerases

| Enzyme | Ki (µM) | Reference |

| HSV-1 DNA Polymerase | 0.03 | [11] |

| Human DNA Polymerase α | 0.15 | [11] |

| EBV DNA Polymerase | 9.8 | [11] |

| Human DNA Polymerase β | 11.9 | [11] |

Visualization of Pathways and Workflows

4.1. Signaling Pathway of Acyclovir Activation and Action

Caption: Acyclovir activation and mechanism of action.

4.2. Experimental Workflow for Plaque Reduction Assay

Caption: Workflow for Plaque Reduction Assay.

4.3. Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Experimental Protocols

5.1. Plaque Reduction Assay

This assay is the gold standard for determining the in vitro antiviral efficacy of a compound.[4]

-

Materials:

-

Host cells (e.g., Vero cells for HSV)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Herpes simplex virus (HSV) stock of known titer

-

Acyclovir

-

Semi-solid overlay medium (e.g., medium with methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.5% crystal violet)

-

Multi-well plates (e.g., 6-well or 12-well)

-

-

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to achieve a confluent monolayer the following day.[4]

-

Drug Preparation: Prepare a stock solution of acyclovir and make serial dilutions in cell culture medium.

-

Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.[12]

-

Treatment: After adsorption, remove the virus inoculum and add the different concentrations of acyclovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).[4]

-

Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[4]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, or until plaques are visible in the virus control wells.[4]

-

Fixation and Staining: Remove the overlay, fix the cells with the fixing solution, and then stain with the staining solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is the concentration of acyclovir that reduces the number of plaques by 50%.

-

5.2. MTT Cytotoxicity Assay

This assay is used to determine the concentration of a compound that is toxic to the host cells, which is crucial for assessing the selectivity of an antiviral agent.[13]

-

Materials:

-

Host cells

-

Cell culture medium

-

Acyclovir

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a predetermined density.[4]

-

Drug Treatment: After 24 hours, treat the cells with the same serial dilutions of acyclovir used in the antiviral assay. Include a cell control with no drug.[4]

-

Incubation: Incubate the plate for the same duration as the antiviral assay.[4]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is the concentration of acyclovir that reduces cell viability by 50%.

-

5.3. HSV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of ACV-TP on the viral DNA polymerase.

-

Materials:

-

Purified HSV DNA polymerase

-

Acyclovir triphosphate (ACV-TP)

-

Deoxyguanosine triphosphate (dGTP) and other dNTPs

-

Radiolabeled dNTP (e.g., [3H]dTTP)

-

Activated calf thymus DNA (as a template-primer)

-

Reaction buffer

-

Filter paper and scintillation fluid

-

-

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated calf thymus DNA, dNTPs (including the radiolabeled dNTP), and varying concentrations of ACV-TP.

-

Enzyme Addition: Initiate the reaction by adding the purified HSV DNA polymerase.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper.

-

Washing: Wash the filter papers to remove unincorporated radiolabeled dNTPs.

-

Quantification: Measure the radioactivity on the filter papers using a scintillation counter. This is proportional to the amount of DNA synthesized.

-

Data Analysis: Determine the rate of DNA synthesis at each concentration of ACV-TP and calculate the Ki value.

-

Mechanisms of Resistance

Resistance to acyclovir in HSV can arise through mutations in two main viral genes:

-

Thymidine Kinase (TK) Gene: The most common mechanism of resistance involves mutations in the viral TK gene, leading to absent or altered TK activity. This prevents the initial, crucial phosphorylation of acyclovir.[15]

-

DNA Polymerase Gene: Less frequently, mutations in the viral DNA polymerase gene can alter its affinity for ACV-TP, rendering the drug less effective at inhibiting DNA synthesis.[15]

Conclusion

The in vitro mechanism of action of this compound is a well-defined process that highlights the principles of selective antiviral therapy. Its dependence on viral thymidine kinase for activation ensures that its potent antiviral activity is concentrated in infected cells, leading to an excellent safety profile. A thorough understanding of its molecular interactions and the experimental methods used to evaluate its efficacy is essential for the continued development of novel antiviral agents and for monitoring the emergence of drug resistance. This guide provides a foundational resource for professionals in the field to support their research and development endeavors.

References

- 1. Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to Acyclovir: a Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Investigative Peptide–Acyclovir Combination to Control Herpes Simplex Virus Type 1 Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. atcc.org [atcc.org]

- 15. micropathology.com [micropathology.com]

An In-depth Technical Guide to the Physicochemical Properties of Acyclovir Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir acetate, the acetylated form of the potent antiviral agent acyclovir, is a compound of significant interest in pharmaceutical development. As a prodrug, its physicochemical properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy. This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents the well-documented properties of its parent compound, acyclovir, for comparative analysis. Furthermore, it details the standard experimental protocols for determining these essential parameters and provides a theoretical framework for understanding the impact of acetylation on the molecule's behavior.

Chemical Structure and Identification

Acyclovir is a synthetic purine nucleoside analog, and this compound is its ester derivative. The addition of an acetate group to the terminal hydroxyl of the acyclic side chain modifies the molecule's polarity and other key physicochemical characteristics.

Physicochemical Properties

The following tables summarize the known physicochemical properties of this compound and the experimentally determined properties of its parent compound, acyclovir.

This compound

| Property | Value | Predicted Effect of Acetylation |

| Molecular Formula | C10H13N5O4[1] | - |

| Molecular Weight | 267.24 g/mol [1] | Increased molecular weight |

| Melting Point | Data not available | Likely lower than acyclovir due to disruption of crystal lattice by the bulkier acetate group. |

| Solubility | Data not available | Decreased aqueous solubility and increased lipid solubility are expected due to the non-polar acetate group. |

| pKa | Data not available | Expected to be similar to acyclovir as the ionizable purine ring is unaffected. |

| LogP (Octanol/Water) | Data not available | Expected to be higher (more lipophilic) than acyclovir due to the addition of the acetate group. |

Acyclovir (for comparison)

| Property | Value | Reference |

| Molecular Formula | C8H11N5O3 | [2][3] |

| Molecular Weight | 225.21 g/mol | [2] |

| Melting Point | 256-257 °C | [2] |

| Solubility | - In water: 0.7 mg/mL[2]- In DMSO: 7 mg/mL- In 1 M HCl: 50 mg/mL | [2] |

| pKa | pKa1: 2.27 (amine)pKa2: 9.25 (hydroxyl) | [2][3][4] |

| LogP (Octanol/Water) | -0.617 (estimated) to -1.56 | [2][3] |

Experimental Protocols for Physicochemical Characterization

Standardized methods are crucial for the accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

An excess amount of this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at various pH values).

-

The suspension is agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

-

The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure accuracy.

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of purity and is determined using a capillary melting point apparatus.

Protocol:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

The dissociation constant (pKa) is determined to understand the ionization state of a molecule at different pH values.

Protocol:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol:

-

A solution of this compound is prepared in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is established.

-

The octanol and water phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action: The Prodrug Advantage

This compound is designed as a prodrug of acyclovir. Upon administration, it is expected to be hydrolyzed by esterases to release the active parent drug, acyclovir. The primary advantage of the acetate ester is to enhance the lipophilicity of the molecule, which can lead to improved absorption across biological membranes.

The mechanism of action of the active form, acyclovir, is well-established. It is a highly selective antiviral agent that is dependent on viral thymidine kinase for its initial phosphorylation.

Acyclovir is converted to acyclovir monophosphate by the viral thymidine kinase, an enzyme present only in virus-infected cells.[5][6] Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form.[5][6] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and is incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[5][7]

Conclusion

While specific experimental data for the physicochemical properties of this compound are not widely available, a strong understanding of its parent compound, acyclovir, provides a solid foundation for predicting its behavior. The addition of the acetate group is anticipated to increase lipophilicity and potentially enhance oral bioavailability, making it an attractive prodrug candidate. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this compound, which is an essential step in its journey from a promising molecule to a clinically effective therapeutic agent. Further research to experimentally determine these properties is highly encouraged to fully elucidate the pharmaceutical potential of this compound.

References

- 1. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. who.int [who.int]

- 4. oecd.org [oecd.org]

- 5. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Acyclovir Acetate: An In-depth Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data specifically for acyclovir acetate is limited. Therefore, this guide will utilize data for the parent drug, acyclovir, as a proxy to illustrate the fundamental principles and experimental methodologies. The protocols and data presentation formats provided are directly applicable to the study of this compound.

Introduction

Acyclovir is a potent antiviral drug widely used in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. However, its low aqueous solubility and poor oral bioavailability (15-30%) necessitate frequent high-dose administration.[1][2] To overcome these limitations, prodrug strategies, such as the development of ester derivatives, have been explored. This compound, the acetyl ester of acyclovir, is one such prodrug. Esterification can enhance the lipophilicity of the parent drug, potentially improving its absorption. Following administration, this compound is expected to be converted to the active parent drug, acyclovir, through enzymatic hydrolysis by esterases present in the body.[1]

This technical guide provides a comprehensive overview of the essential solubility and stability studies required for the characterization of this compound. It includes detailed experimental protocols, data presentation templates, and visual workflows to aid researchers in the preclinical and formulation development phases.

Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent oral bioavailability. Understanding the solubility of this compound in various solvents and pH conditions is crucial for developing suitable formulations.

Data Presentation: Solubility of Acyclovir

The following table summarizes the solubility of the parent drug, acyclovir, in various solvents. This data serves as a baseline for comparison when evaluating the solubility of this compound. It is anticipated that this compound, being an ester, will exhibit different solubility characteristics, likely with increased solubility in less polar organic solvents.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | 25 | 1.3 | |

| Water | 37 | ~2.5 | |

| 0.1 N HCl | RT | 50 | [3] |

| PBS (pH 7.2) | RT | 0.2 | [4] |

| DMSO | RT | 16 | [4] |

| Dimethylformamide | RT | 1 | [4] |

| Ethanol | 25 | 0.2 |

Note: "RT" denotes room temperature. Data for some entries is aggregated from multiple sources indicating general agreement.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution at equilibrium across a range of pharmaceutically relevant aqueous media.

Materials and Reagents:

-

This compound (pure, solid form)

-

Purified water (USP grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

A series of buffers (e.g., citrate, phosphate) to cover a pH range from 1.2 to 7.5

-

Analytical grade organic solvents (e.g., ethanol, propylene glycol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV system for quantification

Procedure:

-

Preparation of Media: Prepare a range of aqueous media, including purified water, PBS, and buffers adjusted to various pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume (e.g., 5 mL) of each test medium. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. The time to equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low drug binding. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

-

Quantification: Dilute the clear filtrate with a suitable analytical solvent to a concentration within the linear range of the validated HPLC method. Analyze the concentration of this compound in the diluted samples.

-

Replicates: Perform the experiment in triplicate for each condition.

-

Data Reporting: Report the average solubility in mg/mL and/or µg/mL, along with the standard deviation, temperature, and pH of the medium.

Visualization: Solubility Testing Workflow

Workflow for Shake-Flask Solubility Assay

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For a prodrug like this compound, a key stability concern is its susceptibility to hydrolysis, which would release the parent drug, acyclovir.

Data Presentation: Forced Degradation of Acyclovir

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods. The table below summarizes the degradation behavior of acyclovir under various stress conditions. This compound is expected to be particularly susceptible to hydrolytic degradation, especially under basic conditions, due to the presence of the ester linkage.

| Stress Condition | Time | Assay of Active Substance (%) | Degradation Products/Remarks | Reference |

| Acid Hydrolysis (0.5 N HCl) | 48 hrs | 80.45 | Significant degradation; Guanine identified as a major degradant. | [5] |

| Base Hydrolysis (0.25 N NaOH) | 2 hrs | 78.56 | Extensive degradation. | [5] |

| Oxidation (10% H₂O₂) | 48 hrs | 86.45 | Significant degradation. | [5] |

| Thermal (80°C, solid state) | 3 days | 98.47 | Negligible degradation. | [5] |

| Photolytic (Solid state, 1.2 million lux hours) | - | 98.21 | Negligible degradation. | [5] |

| Photolytic (Aqueous solution) | - | - | Degradation observed; Guanine identified as a major degradant. | [5] |

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

This protocol outlines the procedures for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products and the parent drug, acyclovir.

Part A: Forced Degradation Studies

Materials and Reagents:

-

This compound

-

Acyclovir reference standard

-

Hydrochloric acid (HCl), 1 N

-

Sodium hydroxide (NaOH), 1 N

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter, calibrated

-

Water bath/oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution and neutralize with 1 N NaOH.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the mixture at room temperature or heat at a lower temperature (e.g., 40°C) for a shorter duration (e.g., 30 minutes, 1 hour, 2 hours) due to the expected lability of the ester bond. Cool and neutralize with 1 N HCl.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 80°C) for several days. Also, reflux a solution of this compound in a neutral solvent (e.g., water) for several hours.

-

Photolytic Degradation: Expose a solution of this compound and the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: At each time point, withdraw a sample, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.

Part B: Stability-Indicating HPLC Method Development

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of a phosphate or acetate buffer (pH adjusted to be in the range of 3-6) and an organic modifier like acetonitrile or methanol. A good starting point could be a mixture of water and methanol (90:10 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 252-254 nm, where both acyclovir and its guanine-like structure have significant absorbance.[5]

-

Column Temperature: Ambient or controlled at 30-40°C.

-

Injection Volume: 20 µL.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. The key is to demonstrate that the method can selectively quantify this compound in the presence of its degradation products, particularly acyclovir and guanine.

Visualization: Stability Testing Workflow

Forced Degradation and Method Validation Workflow

Metabolic Pathway of this compound

As a prodrug, this compound is designed to be inactive until it is metabolized in the body to release the active parent drug, acyclovir. This bioconversion is a critical step for its therapeutic efficacy.

Enzymatic Hydrolysis

The primary metabolic pathway for this compound is the hydrolysis of the ester bond, catalyzed by various esterase enzymes. These enzymes are ubiquitously present in the body, particularly in the liver, plasma, and gastrointestinal tract.[1] The hydrolysis of the acetyl group from this compound yields acyclovir and acetic acid. Once formed, acyclovir is then phosphorylated by viral thymidine kinase to its active triphosphate form, which inhibits viral DNA synthesis.

Visualization: Metabolic Conversion of this compound

Metabolic Conversion of this compound

Conclusion

The successful development of this compound as a viable prodrug of acyclovir hinges on a thorough understanding of its physicochemical properties. This technical guide has outlined the essential studies for characterizing the solubility and stability of this compound. Although specific data for this compound is sparse, the provided protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies and a stability-indicating HPLC method offer a robust framework for its evaluation. By leveraging the extensive knowledge of the parent drug, acyclovir, researchers can efficiently navigate the preclinical development of this compound, optimizing its formulation and ensuring its quality, safety, and efficacy as a potential therapeutic agent.

References

- 1. Metabolic disposition of the acyclovir prodrug valaciclovir in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyclovir - LKT Labs [lktlabs.com]

- 4. Kinetics of the acid-catalyzed hydrolysis of acyclovir and an ester prodrug in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Early-Stage Research on Acyclovir Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir is a potent antiviral agent widely used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Its mechanism of action relies on the selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and chain termination.[2][3] However, the clinical efficacy of orally administered acyclovir is hampered by its low bioavailability, typically ranging from 10-20%.[2][4] This limitation has spurred the development of various prodrugs designed to enhance its pharmacokinetic profile.

This technical guide provides an in-depth overview of early-stage research on acyclovir prodrugs, focusing on their synthesis, experimental evaluation, and structure-activity relationships. It is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development.

Classes of Acyclovir Prodrugs

Early-stage research has explored several classes of acyclovir prodrugs, with the primary goal of improving its oral bioavailability by leveraging active transport mechanisms in the intestine.

Amino Acid Ester Prodrugs

Amino acid esters of acyclovir, such as the L-valyl ester valacyclovir, represent the most successful class of acyclovir prodrugs to date. These compounds are designed to be recognized by amino acid or peptide transporters in the intestinal epithelium, thereby increasing their absorption.[5]

Dipeptide Ester Prodrugs

Dipeptide ester prodrugs of acyclovir have been investigated to further enhance affinity for peptide transporters like PEPT1. The rationale is that dipeptides may exhibit higher binding affinity to these transporters compared to single amino acids, potentially leading to even greater absorption.[6][7]

Bile Acid Conjugates

Bile acid conjugates of acyclovir are designed to target the apical sodium-dependent bile acid transporter (ASBT) in the terminal ileum. This approach aims to utilize an alternative absorption pathway to improve the overall uptake of acyclovir.[8][9]

Other Ester Prodrugs

Various other ester prodrugs, including simple alkyl esters, have been synthesized to increase the lipophilicity of acyclovir, which may enhance its passive diffusion across the intestinal membrane.[10][11]

Synthesis of Acyclovir Prodrugs

The synthesis of acyclovir prodrugs typically involves the esterification of the primary hydroxyl group on acyclovir's acyclic side chain with a protected amino acid, dipeptide, or other promoiety.

General Synthesis of Amino Acid and Dipeptide Ester Prodrugs

A common synthetic route involves the condensation of N-protected amino acids or dipeptides with acyclovir in the presence of a coupling agent, followed by deprotection.

Experimental Protocol: Synthesis of Valacyclovir Hydrochloride [12]

-

Protection of L-Valine: N-Carbobenzyloxy-L-valine (Cbz-L-valine) is used as the protected amino acid.

-

Coupling Reaction:

-

Dissolve Cbz-L-valine in dimethylformamide (DMF).

-

Add a solution of dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Add acyclovir to the reaction mixture and stir for several hours.

-

-

Deprotection:

-

The Cbz protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrochloric acid.[12]

-

-

Purification: The final product, valacyclovir hydrochloride, is purified by crystallization.

Synthesis of Bile Acid Conjugates

The synthesis of bile acid conjugates involves linking a bile acid to acyclovir, often through an amino acid spacer like valine.

Experimental Protocol: Synthesis of Acyclovir Valylchenodeoxycholate [8][9]

-

Valine Linker Attachment: Acyclovir is first esterified with a protected valine derivative as described above.

-

Bile Acid Conjugation: The valine-acyclovir intermediate is then coupled to a bile acid, such as chenodeoxycholate, using standard peptide coupling methods.

-

Purification: The final conjugate is purified using chromatographic techniques.

Experimental Evaluation of Acyclovir Prodrugs

A series of in vitro and in vivo experiments are crucial to characterize and evaluate the potential of new acyclovir prodrugs.

In Vitro Antiviral Activity

The plaque reduction assay is a standard method for determining the in vitro antiviral efficacy of acyclovir prodrugs against HSV-1 and other susceptible viruses.[13][14]

Experimental Protocol: Plaque Reduction Assay [13][14]

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in 24-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of HSV-1 and allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing serial dilutions of the acyclovir prodrug or acyclovir as a control. A semi-solid overlay (e.g., containing carboxymethyl cellulose) is used to restrict virus spread to adjacent cells.[14]

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Plaque Visualization and Counting: Fix the cells with methanol and stain with a crystal violet solution.[14] Count the number of plaques in each well.

-

EC50 Determination: The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the cytotoxicity of the prodrugs on the host cells.[15][16][17][18][19]

Experimental Protocol: MTT Assay [15][18][19]

-

Cell Seeding: Seed Vero cells in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the acyclovir prodrug to the wells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Determination: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

In Vitro Plasma Stability

This assay determines the stability of the prodrug in plasma, providing insights into its potential for reaching the target transporters intact.[2][20][21]

Experimental Protocol: Plasma Stability Assay [20][21]

-

Incubation: Incubate the test prodrug (at a final concentration of, for example, 1 µM) with plasma from the species of interest (e.g., rat, human) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the enzymatic degradation by adding a protein precipitation agent, such as acetonitrile, often containing an internal standard.

-

Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the remaining parent prodrug using LC-MS/MS.

-

Data Analysis: Calculate the percentage of the prodrug remaining at each time point compared to the 0-minute sample and determine the half-life (t1/2) of the prodrug in plasma.

Caco-2 Cell Permeability

The Caco-2 cell permeability assay is an in vitro model of the human small intestinal mucosa used to predict the intestinal permeability of drugs.[22][23][24][25][26]

Experimental Protocol: Caco-2 Permeability Assay [22][23][24][25][26]

-

Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[25]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Study:

-

For apical to basolateral (A→B) transport (absorptive direction), add the test prodrug to the apical side and fresh buffer to the basolateral side.

-

For basolateral to apical (B→A) transport (efflux direction), add the test prodrug to the basolateral side and fresh buffer to the apical side.

-

-

Sampling: At predetermined time intervals, collect samples from the receiver compartment.

-

Analysis: Quantify the concentration of the prodrug in the samples using LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

In Vivo Oral Bioavailability

Animal models, typically rats, are used to determine the oral bioavailability of acyclovir following the administration of a prodrug.[4][5][27][28][29][30]

Experimental Protocol: Oral Bioavailability Study in Rats [5]

-

Animal Model: Use male Sprague-Dawley or Wistar rats, often with a cannulated jugular vein for serial blood sampling.[5]

-

Fasting: Fast the animals overnight with free access to water.

-

Drug Administration: Administer a single oral dose of the acyclovir prodrug (e.g., at an equivalent dose of 20.0 mg/kg of acyclovir) by oral gavage.

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.

-

Plasma Preparation: Separate the plasma by centrifugation and store at -80°C until analysis.

-

Sample Analysis: Determine the plasma concentrations of both the intact prodrug and the released acyclovir using a validated HPLC or LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Quantitative Data Summary

The following tables summarize key quantitative data for various acyclovir prodrugs from early-stage research.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Acyclovir and its Prodrugs

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Acyclovir | HSV-1 | 6.6 | >6400 | >969.7 | [3][31] |

| Dipeptide Prodrugs | HSV-1 and HSV-2 | Active | >100 | Lower than Acyclovir | [12][32][33] |

| ACVp(2)ACV (homodimer) | HSV-1 | 2.8 | >15 | >5.4 | [31] |

Table 2: Pharmacokinetic Parameters of Acyclovir and its Prodrugs in Rats Following Oral Administration

| Compound | Dose (mg/kg ACV equiv.) | Cmax (µM) | Tmax (hr) | AUC (µM*hr) | Bioavailability Increase (vs. ACV) | Reference |

| Acyclovir | 20 | 2.3 ± 0.3 | ~0.5 | 21.2 ± 5.2 | - | [5] |

| L-Alanine-ACV (AACV) | 20 | 12.1 ± 1.8 | ~0.5 | ~42.4 | ~2-fold | [5] |

| L-Serine-ACV (SACV) | 20 | 39 ± 22 | ~1.0 | ~106 | ~5-fold | [5] |

| L-Isoleucine-ACV (IACV) | 20 | 20 ± 5 | ~1.0 | ~63.6 | ~3-fold | [5] |

| L-Valine-ACV (VACV) | 20 | 22 ± 0.3 | ~1.0 | ~106 | ~5-fold | [5] |

| Acyclovir valylchenodeoxycholate | - | - | - | - | 2-fold | [8][9] |

| Valacyclovir | 10 and 25 | 8-fold higher than ACV | - | 4-fold higher than ACV | - | [27][29] |

Table 3: Stability of Acyclovir Amino Acid Ester Prodrugs in Rat Tissue Homogenates

| Compound | Plasma (t1/2, hr) | Intestinal Homogenate (t1/2, hr) | Liver Homogenate (t1/2, hr) | Reference |

| L-Alanine-ACV (AACV) | - | 0.1 | <0.02 | [5] |

| L-Serine-ACV (SACV) | - | 2.1 | - | [5] |

| L-Isoleucine-ACV (IACV) | - | 1.3 | - | [5] |

| L-Valine-ACV (VACV) | 226 ± 67 | 0.6 | - | [5] |

| γ-Glutamate-ACV (EACV) | - | 8.2 | 223 | [5] |

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in acyclovir prodrug research.

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, metabolism and cellular permeability of enzymatically stable dipeptide prodrugs of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of novel dipeptide ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased acyclovir oral bioavailability via a bile acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The physicochemical properties, plasma enzymatic hydrolysis, and nasal absorption of acyclovir and its 2'-ester prodrugs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. atcc.org [atcc.org]

- 20. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 24. enamine.net [enamine.net]

- 25. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 27. Metabolic disposition of the acyclovir prodrug valaciclovir in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 30. Effect of age on the gastrointestinal absorption of acyclovir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. GraphViz Examples and Tutorial [graphs.grevian.org]

- 32. Structure-activity relationships for dipeptide prodrugs of acyclovir: implications for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. BioKB - Publication [biokb.lcsb.uni.lu]

Acyclovir Acetate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir acetate, a prodrug of the potent antiviral agent acyclovir, represents a strategic modification designed to enhance the therapeutic profile of its parent compound. This technical guide provides an in-depth analysis of the chemical structure and physicochemical and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and evaluation are also presented to support further research and development in the field of antiviral therapeutics.

Chemical Structure and Identification

This compound, chemically known as 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate, is the acetylated form of acyclovir. The addition of the acetyl group enhances its lipophilicity, which can influence its absorption and pharmacokinetic profile.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate |

| CAS Number | 102728-64-3 |

| Molecular Formula | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 267.24 g/mol |

| SMILES String | CC(=O)OCCOCn1cnc2c(O)nc(=N)[nH]c21 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. While extensive data for the parent drug, acyclovir, is available, specific experimental values for this compound are less common in the public domain. The following table summarizes key properties, with data for acyclovir provided for reference.

Table 2: Physicochemical Properties of this compound and Acyclovir

| Property | This compound | Acyclovir (for reference) |

| Melting Point | Data not available | 256.5-257 °C[1] |

| Solubility | Data not available | Slightly soluble in water (1.3 mg/mL at 25°C)[2]; Soluble in DMSO (~16 mg/mL) and dimethylformamide (~1 mg/mL) |

| pKa | Data not available | 2.27 and 9.25[3] |

| LogP (Octanol-water) | Data not available | -1.57[4] |

Pharmacological Properties

This compound is a prodrug that is converted in vivo to acyclovir, which is a synthetic nucleoside analogue that inhibits the replication of herpesviruses.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to acyclovir and its subsequent phosphorylation to the active triphosphate form.

-

Intracellular Conversion: this compound is hydrolyzed by cellular esterases to yield acyclovir.

-

Viral-Specific Monophosphorylation: In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), the viral-encoded enzyme thymidine kinase (TK) selectively phosphorylates acyclovir to acyclovir monophosphate. This is a critical step for the drug's selectivity, as uninfected host cells have a much lower affinity for phosphorylating acyclovir.

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate and subsequently to acyclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting of viral replication.

Antiviral Activity Spectrum

Acyclovir is active against several members of the Herpesviridae family. The expected order of activity for this compound, following its conversion to acyclovir, is:

-

Herpes Simplex Virus type 1 (HSV-1)

-

Herpes Simplex Virus type 2 (HSV-2)

-

Varicella-Zoster Virus (VZV)

-

Epstein-Barr Virus (EBV)

-

Cytomegalovirus (CMV) (less susceptible)

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the acetylation of acyclovir to form this compound.

Materials:

-

Acyclovir

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

In a clean, dry round-bottom flask, dissolve acyclovir in a minimal amount of anhydrous DMF.

-

Add pyridine to the solution. The amount should be in slight molar excess relative to acyclovir.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring. The molar ratio of acetic anhydride to acyclovir should be approximately 1.1:1.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC using an appropriate solvent system (e.g., dichloromethane:methanol).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

The final product can be further purified by recrystallization if necessary.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in an aqueous buffer.[1][5][6][7]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO) for creating a calibration curve.

-

Prepare a series of standard solutions by diluting the stock solution with PBS to generate a calibration curve.

-

Add an excess amount of this compound to a series of scintillation vials containing a known volume of PBS (e.g., 5 mL).

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with PBS to a concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

Plaque Reduction Assay for Antiviral Activity against HSV-1 and HSV-2

This protocol describes a plaque reduction assay to determine the in vitro efficacy of this compound against HSV-1 and HSV-2.[8]

Materials:

-

Vero cells (or another susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

HSV-1 and HSV-2 viral stocks of known titer

-

This compound

-

Acyclovir (as a positive control)

-

Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, prepare serial dilutions of this compound in cell culture medium (DMEM with 2% FBS) to achieve the desired final concentrations. Prepare similar dilutions of acyclovir as a positive control.

-

Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of HSV-1 or HSV-2 calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Drug Treatment: After the adsorption period, remove the viral inoculum and gently wash the cell monolayer with PBS.

-

Overlay: Add the prepared dilutions of this compound or the control drug in the methylcellulose overlay medium to the respective wells. Include "virus control" wells (infected cells with no drug) and "cell control" wells (uninfected cells with no drug).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.

-

Plaque Staining and Counting: After incubation, remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol or 10% formalin). Stain the fixed cells with crystal violet solution.

-

Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The 50% effective concentration (EC₅₀) can be determined by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound, as a prodrug of acyclovir, holds potential for improved therapeutic application. This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies required for its synthesis and evaluation. The provided protocols serve as a foundation for researchers and drug development professionals to further explore the potential of this compound in the ongoing fight against herpesvirus infections. Further research is warranted to fully characterize its physicochemical properties and to optimize its formulation and delivery for enhanced clinical efficacy.

References

- 1. who.int [who.int]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Differences Between Acyclovir and its Prodrug, Valacyclovir

Introduction: This technical guide provides an in-depth comparison of the antiviral agent acyclovir and its L-valyl ester prodrug, valacyclovir. While the query specified "acyclovir acetate," this term does not correspond to a widely studied or clinically significant derivative of acyclovir. It is likely that the intended comparison was with valacyclovir, the most successful and well-documented prodrug of acyclovir, designed specifically to overcome the parent drug's primary limitation: poor oral bioavailability. This document will, therefore, focus on the core chemical, pharmacokinetic, and mechanistic differences between acyclovir and valacyclovir, presenting quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Differences

Acyclovir is a synthetic nucleoside analogue of guanosine. Its key limitation is its low water solubility, which directly contributes to its poor oral absorption. Valacyclovir was designed as a prodrug by esterifying the 3'-hydroxyl group of acyclovir with L-valine. This structural modification significantly enhances its aqueous solubility and allows it to be actively transported across the intestinal wall.

Table 1: Comparison of Physicochemical Properties

| Property | Acyclovir | Valacyclovir |

| IUPAC Name | 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester |

| Molecular Formula | C₈H₁₁N₅O₃ | C₁₃H₂₀N₆O₄ |

| Molar Mass | 225.21 g/mol | 324.34 g/mol |

| Aqueous Solubility | Low (approx. 1.3 mg/mL at 25°C) | Higher than Acyclovir |

| LogP | -1.56 (approx.) | More hydrophilic due to the amino acid ester |

Pharmacokinetic Profile: The Prodrug Advantage

The fundamental difference between acyclovir and valacyclovir lies in their pharmacokinetic profiles, specifically oral bioavailability. Valacyclovir is efficiently absorbed from the gastrointestinal tract and is rapidly and almost completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism.[1][2] This results in significantly higher plasma concentrations of acyclovir than can be achieved with oral acyclovir itself.[3]

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Acyclovir (Oral) | Valacyclovir (Oral) |

| Bioavailability (F) | 10% - 30% | ~54% - 70%[4][5] |

| Peak Plasma Conc. (Cmax) | Lower | 3 to 5-fold higher acyclovir Cmax[3] |

| Time to Peak (Tmax) | 1.5 - 2.5 hours | 1 - 2 hours[6] |

| Prodrug Half-life (t½) | N/A | ~7 minutes (Valacyclovir)[1] |

| Active Drug Half-life (t½) | ~2.5 - 3.3 hours | ~2.5 - 3.3 hours (for resulting Acyclovir) |

| Dosing Frequency | Up to 5 times daily[7][8] | Once or twice daily[7][9] |

Prodrug Conversion and Absorption Pathway

Valacyclovir's enhanced bioavailability is attributed to its recognition by intestinal peptide transporters (like hPEPT1), which facilitate its absorption.[2] Once absorbed, esterases rapidly hydrolyze the L-valyl ester, releasing the active drug, acyclovir, into the systemic circulation.

Caption: Prodrug activation pathway of Valacyclovir.

Mechanism of Antiviral Action

Valacyclovir itself is not an active antiviral agent. Its sole purpose is to serve as a more efficiently delivered precursor to acyclovir.[10] The antiviral mechanism of action is, therefore, identical for both, initiated once valacyclovir is converted to acyclovir.[2]

The selectivity of acyclovir's action is a key feature. It is preferentially activated in cells infected with herpes viruses due to the virus's own thymidine kinase enzyme.[11][12]

-

Selective Phosphorylation: In an infected cell, viral thymidine kinase phosphorylates acyclovir to acyclovir monophosphate. This step is inefficient in uninfected host cells, concentrating the active form where it is needed.[12]

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate to acyclovir diphosphate and finally to acyclovir triphosphate (ACV-TP).[11]

-

Inhibition of Viral DNA Polymerase: ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[11]

-

Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.[13]

Caption: Acyclovir's selective mechanism of action.

Experimental Protocols

A. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation: Prepare a series of buffers (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid at pH 1.2) and select analytical solvents (e.g., water, DMSO).

-

Saturation: Add an excess amount of the test compound (acyclovir or valacyclovir) to a known volume of each solvent in a sealed flask or vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microparticulates.

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Construct a calibration curve using standards of known concentrations. Use the curve to determine the concentration of the compound in the diluted supernatant, and then calculate the original solubility in mg/mL or mol/L.

B. Protocol for In-Vivo Bioavailability Study (Crossover Design)

This protocol outlines a standard single-dose, two-period crossover study to compare the bioavailability of two oral formulations.

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers (e.g., n=24-30) who have provided informed consent. Subjects undergo a health screening to ensure they meet inclusion criteria.

-

Study Design: Employ a randomized, two-sequence, two-period crossover design. Subjects are randomly assigned to one of two sequences (e.g., Group 1: Acyclovir then Valacyclovir; Group 2: Valacyclovir then Acyclovir).

-

Dosing Period 1: Following an overnight fast, subjects receive a single oral dose of the assigned formulation (e.g., 400 mg acyclovir or an equimolar dose of valacyclovir) with a standardized volume of water.

-

Blood Sampling: Collect serial blood samples into heparinized or EDTA-containing tubes at specific time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Washout Period: A washout period of sufficient duration (e.g., 7-14 days, at least 5-7 half-lives of the drug) is observed between periods to ensure complete elimination of the drug from the first period.

-

Dosing Period 2: The procedure from Period 1 is repeated, with each subject receiving the alternate formulation.

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis, typically involving protein precipitation followed by solid-phase extraction.

-